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molecular formula C9H8BrClO3 B8299796 2-Bromo-3-chloro-4,5-dimethoxybenzaldehyde

2-Bromo-3-chloro-4,5-dimethoxybenzaldehyde

Cat. No. B8299796
M. Wt: 279.51 g/mol
InChI Key: BFQFSPIGVDMHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05244892

Procedure details

Into 50 ml of acetonitrile were suspended 5.39 g (20.3 mmol), of 6-bromo-5-chlorovanillin, and 3.04 ml (20.3 mmol) of 1.8-diazabicyclo[5,4,0]-7-undecene and 2.53 ml (40.6 mmol) of methyl iodide were added dropwise under cooling with ice. After stirred for 5 hours at room temperature, 3.9 ml (22.33 mmol) if diisopropylethylamine and 2.53 ml (40.6 mmol) of methyl iodide were added under cooling with ice and the mixture was stirred for 20 hours at room temperature. After distilled off the solvent, 200 ml of dichloromethane were added to the residue, which was washed with water. After dried over anhydrous magnesium sulfate, the concentrated residue was purified by means of silica gel column chromatography (hexane-AcOEt 5:1) to obtain 4.04 g (yield 71%) of title compound as colorless needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.53 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([OH:12])[C:3]=1[Cl:13].[CH2:14]1CCN2C(=NCCC2)CC1.CI.C(N(C(C)C)CC)(C)C>C(#N)C>[Br:1][C:2]1[C:3]([Cl:13])=[C:4]([O:12][CH3:14])[C:5]([O:10][CH3:11])=[CH:6][C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(C=C1C=O)OC)O)Cl
Name
Quantity
3.04 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
2.53 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
2.53 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 hours at room temperature
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
After distilled off the solvent, 200 ml of dichloromethane
ADDITION
Type
ADDITION
Details
were added to the residue, which
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the concentrated residue was purified by means of silica gel column chromatography (hexane-AcOEt 5:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C(=C1Cl)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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